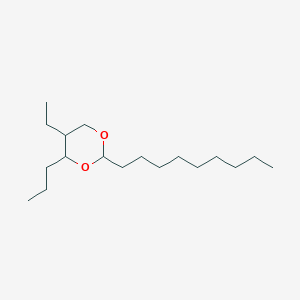

5-Ethyl-2-nonyl-4-propyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

5416-60-4 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

5-ethyl-2-nonyl-4-propyl-1,3-dioxane |

InChI |

InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-14-18-19-15-16(6-3)17(20-18)13-5-2/h16-18H,4-15H2,1-3H3 |

InChI Key |

VCCMLUUBOOTDDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1OCC(C(O1)CCC)CC |

Origin of Product |

United States |

Stereochemical and Conformational Landscape of 5 Ethyl 2 Nonyl 4 Propyl 1,3 Dioxane

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, a six-membered heterocycle, serves as the structural foundation of the molecule. Like its carbocyclic analog, cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts a variety of conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, introduces distinct geometric and energetic characteristics compared to cyclohexane. The C-O bond length is shorter than the C-C bond length, which alters torsional angles and steric interactions within the ring. thieme-connect.de The most stable and predominant conformation is the chair form. thieme-connect.deresearchgate.net

The 1,3-dioxane ring is conformationally mobile and can undergo a "ring flip" or chair-chair interconversion, where one chair conformation converts into its mirror-image-like counterpart. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This inversion is not a single-step process but proceeds through several higher-energy, non-chair intermediate conformations. researchgate.netyoutube.com

The interconversion pathway involves passing through a half-chair transition state to reach a flexible twist-boat conformation, which is a local energy minimum. researchgate.netresearchgate.net From the twist-boat, the ring passes through another transition state, the boat form, before reaching the opposite chair conformation. The energy barrier for this interconversion in unsubstituted 1,3-dioxane is lower than that of cyclohexane, a consequence of the different bond lengths and torsional barriers associated with the C-O bonds. thieme-connect.de

While the chair conformation is the global energy minimum for most 1,3-dioxanes, other non-chair conformations exist on the potential energy surface. These are typically higher in energy and function as either transition states or local minima in the interconversion pathway. researchgate.netresearchgate.net

Twist Conformations (Twist-Boat) : These are flexible forms, such as the 1,4-twist and 2,5-twist, which often represent local energy minima on the potential energy surface. researchgate.netresearchgate.net In certain highly substituted 1,3-dioxanes, particularly those with severe 1,3-diaxial interactions in the chair form, a twist conformation may become the most stable form. researchgate.net

Half-Chair and Sofa Conformations : These are generally considered to be transition states (energy maxima) along the path of chair-chair interconversion. researchgate.netresearchgate.net For instance, quantum-chemical studies have identified half-chair and sofa forms as transition states between chair and twist conformers. researchgate.net

The relative energies of these conformations determine their transient existence and population at equilibrium. For the parent 1,3-dioxane, the energy difference between the chair and the lowest energy twist-boat form is significant, ensuring the chair form's predominance.

| Conformation | Role in Interconversion | Relative Energy (kcal/mol) |

| Chair (C) | Global Minimum | 0.0 |

| 2,5-Twist (2,5-T) | Local Minimum | ~5-6 |

| 1,4-Twist (1,4-T) | Local Minimum | ~6-7 |

| Half-Chair (HC) | Transition State | ~10-11 |

| Sofa (S) | Transition State | ~10-11 |

Note: Relative energy values are generalized from studies on substituted 1,3-dioxanes and can vary based on the specific substitution pattern and computational method. researchgate.netresearchgate.netresearchgate.net

Influence of Alkyl Substituents on Ring Conformation

The presence of the 2-nonyl, 4-propyl, and 5-ethyl groups on the 1,3-dioxane ring profoundly influences its conformational equilibrium. The energetic penalty associated with placing these bulky groups in sterically hindered positions, particularly axial ones, dictates the molecule's preferred three-dimensional structure.

Each alkyl substituent has an inherent preference for the more spacious equatorial position to minimize steric strain. This preference is quantified by the conformational free energy difference (A-value), which represents the energy cost of having the substituent in an axial versus an equatorial position. chemistrysteps.com

2-Nonyl Group : A substituent at the C2 position experiences significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de Due to the large steric bulk of the nonyl group, its A-value is exceptionally high, meaning it has an overwhelming preference for the equatorial position. An axial 2-nonyl group would introduce severe steric clashes, making that conformation highly unstable.

4-Propyl Group : Similar to substituents at C2, a C4-substituent also experiences 1,3-diaxial interactions with the axial hydrogen at C2 and the axial hydrogen at C6. The propyl group, being a moderately sized alkyl chain, strongly favors the equatorial orientation to avoid these repulsive interactions. researchgate.net

5-Ethyl Group : A substituent at the C5 position does not experience the same severe 1,3-diaxial interactions as those at C2 or C4. The primary steric interactions for an axial 5-substituent are with the axial hydrogens at C2 and C4/C6, but the geometry is less direct. While the preference for the equatorial position is less pronounced than for C2 or C4 substituents, the ethyl group is still more stable in the equatorial orientation. researchgate.net

| Substituent | Position | Preferred Orientation | Primary Steric Interaction in Axial Position |

| Nonyl | C2 | Equatorial | 1,3-diaxial with C4-H and C6-H |

| Propyl | C4 | Equatorial | 1,3-diaxial with C2-H and C6-H |

| Ethyl | C5 | Equatorial | Gauche-type interactions with ring atoms and other substituents |

Consider a stereoisomer such as (2R, 4S, 5R)-5-Ethyl-2-nonyl-4-propyl-1,3-dioxane. The two possible chair conformations would be analyzed as follows:

| Conformation | 2-Nonyl Position | 4-Propyl Position | 5-Ethyl Position | Key Steric Interactions | Relative Stability |

| Chair 1 | Equatorial | Equatorial | Equatorial | Minimal steric strain. Gauche interactions may exist between substituents. | Highly Favored |

| Chair 2 (Post-flip) | Axial | Axial | Axial | Severe 1,3-diaxial interactions (Nonyl↔H, Propyl↔H), plus additional diaxial strain between the large axial groups themselves. | Highly Unfavored |

The energy penalty for placing even one of the larger groups (nonyl or propyl) in an axial position is substantial. A conformation requiring all three to be axial would be energetically prohibitive. Therefore, the tri-equatorial conformation (or the conformation with the maximum possible number of equatorial groups, depending on the specific stereoisomer) will be overwhelmingly dominant.

The term "anancomeric" refers to a system where the conformational equilibrium is so heavily shifted toward one conformer that the presence of the minor conformer is negligible and often undetectable. researchgate.net This is typically achieved by introducing a very bulky substituent, known as a "locking group," that effectively prevents ring inversion due to the high energy cost of placing it in an axial position. researchgate.net

Given the substitution pattern of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane, the system is strongly anancomeric. The combined steric demand of the large 2-nonyl and 4-propyl groups effectively "locks" the 1,3-dioxane ring into a single chair conformation. The energy barrier to ring-flipping into the alternative chair form, which would place these groups in highly unfavorable axial positions, is insurmountably high under normal conditions. As a result, the conformational equilibrium lies almost completely on the side of the conformer with the nonyl and propyl groups in equatorial positions, and for practical purposes, the molecule can be considered to exist exclusively in this single, rigid conformation.

Stereoisomerism and Diastereoselectivity of this compound

cis and trans Isomerism in 1,3-Dioxane Derivatives

In 2,4,5-trisubstituted 1,3-dioxanes such as this compound, the relative orientations of the substituents give rise to cis and trans diastereomers. The chair conformation is the most stable arrangement for the 1,3-dioxane ring, and the substituents can occupy either axial or equatorial positions. The cis isomer is generally the one in which two of the adjacent substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The thermodynamic stability of these isomers is largely determined by the steric strain imposed by the substituents. Generally, substituents prefer to occupy the equatorial position to minimize steric interactions with the other ring atoms and substituents. The larger the substituent, the stronger its preference for the equatorial position. In the case of this compound, the nonyl, propyl, and ethyl groups will all favor equatorial orientations to achieve the most stable conformation.

The ratio of cis and trans isomers in a synthetic product can be determined using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These analytical methods allow for the quantification of each stereoisomer, providing insight into the stereoselectivity of the synthetic route.

Control of Stereochemistry in Synthetic Processes

The synthesis of substituted 1,3-dioxanes is most commonly achieved through the acetalization reaction between a 1,3-diol and an aldehyde or ketone, typically in the presence of an acid catalyst. researchgate.netijapbc.com The stereochemical outcome of this reaction is influenced by the stereochemistry of the starting 1,3-diol and the reaction conditions.

To synthesize this compound, one would react 2-ethyl-1-propyl-1,3-propanediol with decanal (B1670006). The stereochemistry of the resulting 1,3-dioxane is directly related to the stereochemistry of the diol precursor. The use of a stereochemically pure diol will lead to the formation of a specific stereoisomer of the final product.

The choice of catalyst and reaction conditions can also influence the diastereoselectivity of the reaction. Thermodynamic control, achieved by allowing the reaction to reach equilibrium, will favor the formation of the most stable stereoisomer, which is typically the one with the bulky substituents in equatorial positions. Conversely, kinetic control, achieved under milder conditions and shorter reaction times, may yield a different ratio of stereoisomers.

Anomeric and Stereoelectronic Effects in Substituted 1,3-Dioxanes

The conformational preferences of substituents on the 1,3-dioxane ring are not solely governed by steric effects. Stereoelectronic effects, such as the anomeric effect, play a crucial role in determining the most stable conformation, particularly for substituents at the C2 position.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in 1,3-dioxanes) to favor an axial orientation, despite the potential for increased steric hindrance. thieme-connect.de This preference is attributed to a stabilizing interaction between the lone pair of electrons on one of the ring oxygen atoms and the antibonding σ* orbital of the C2-substituent bond. This interaction is maximized when the substituent is in the axial position.

In this compound, the large nonyl group at the C2 position would be expected to strongly prefer an equatorial orientation due to steric hindrance. However, the anomeric effect will still have an influence, albeit a smaller one, on the conformational equilibrium. While the equatorial conformer is expected to be predominant, the anomeric effect will slightly stabilize the axial conformer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane, providing information on the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

¹H NMR Chemical Shift Analysis of Alkyl Protons and Ring Protons

Ring Protons: The protons attached to the dioxane ring are the most deshielded due to their proximity to the oxygen atoms.

H-2 Proton: The single proton at the C-2 position (the acetal (B89532) proton) is expected to appear as a triplet, coupled to the adjacent methylene (B1212753) group of the nonyl chain. Its chemical shift would be in the range of δ 4.5-5.0 ppm.

H-4 and H-6 Protons: The protons on C-4 and C-6 are diastereotopic, meaning they are chemically non-equivalent. They typically appear as complex multiplets. The axial protons are generally observed at a higher field (more shielded) compared to their equatorial counterparts. journals.co.za For the parent 1,3-dioxane (B1201747), these protons resonate around δ 3.8-4.0 ppm. chemicalbook.com In this substituted derivative, the proton at C-4 would be a multiplet due to coupling with the adjacent propyl group and the proton at C-5.

H-5 Proton: The single proton at C-5 would also be a complex multiplet, coupled to the protons at C-4, C-6, and the ethyl group.

Alkyl Protons: The protons of the nonyl, propyl, and ethyl chains will exhibit characteristic chemical shifts for alkyl groups, generally appearing upfield between δ 0.8 and 1.7 ppm.

Terminal Methyl Groups: The methyl protons (-CH₃) of all three alkyl chains are the most shielded and are expected to appear as triplets around δ 0.8-1.0 ppm.

Methylene Groups: The numerous methylene protons (-CH₂-) of the alkyl chains will produce a series of overlapping multiplets in the δ 1.2-1.7 ppm region. The methylene groups adjacent to the dioxane ring or the acetal carbon will be slightly deshielded.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Terminal -CH₃ (Nonyl, Propyl, Ethyl) | 0.8 - 1.0 | Triplet (t) |

| Alkyl Chain -CH₂- | 1.2 - 1.7 | Multiplet (m) |

| Ring Protons (H-4, H-6) | 3.8 - 4.2 | Multiplet (m) |

| Acetal Proton (H-2) | 4.5 - 5.0 | Triplet (t) |

¹³C NMR Spectroscopic Investigations of Carbon Frameworks

The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecule's asymmetry, each of the 16 carbon atoms is expected to be chemically unique, resulting in 16 distinct signals.

Acetal Carbon (C-2): This carbon is bonded to two oxygen atoms and is significantly deshielded, typically appearing in the δ 90-105 ppm region. For the parent 1,3-dioxane, this signal is at approximately 94.3 ppm. docbrown.info

Ring Carbons (C-4 and C-6): These carbons, also bonded to oxygen, are found downfield, generally in the δ 65-75 ppm range. The signal for unsubstituted C-4/C-6 in 1,3-dioxane is at 66.9 ppm. docbrown.info Substitution will cause these shifts to vary.

Ring Carbon (C-5): This carbon is less deshielded and is expected around δ 25-40 ppm. The parent compound shows this peak at 26.6 ppm. docbrown.info

Alkyl Carbons: The carbons of the ethyl, propyl, and nonyl chains will resonate in the typical alkane region of δ 10-40 ppm. oregonstate.edu The terminal methyl carbons will be the most shielded (lowest ppm value), while the carbons directly attached to the ring will be the most deshielded among the alkyl carbons.

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Terminal -CH₃ Carbons | 10 - 15 |

| Alkyl Chain -CH₂- Carbons | 20 - 40 |

| Ring Carbon C-5 | 25 - 40 |

| Ring Carbons C-4, C-6 | 65 - 75 |

| Acetal Carbon C-2 | 90 - 105 |

Analysis of Coupling Constants for Conformational Assignment

The 1,3-dioxane ring typically adopts a chair conformation. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons provides critical information for assigning the relative stereochemistry and conformational preferences of the substituents. researchgate.netnih.gov

Axial-Axial (Jₐₐ) Coupling: A large coupling constant, typically in the range of 10-13 Hz, is expected between protons in a diaxial relationship (e.g., H-4ₐ and H-5ₐ).

Axial-Equatorial (Jₐₑ) and Equatorial-Equatorial (Jₑₑ) Coupling: Smaller coupling constants, typically 2-5 Hz, are observed for axial-equatorial and equatorial-equatorial interactions.

By analyzing the complex splitting patterns of the ring protons, particularly H-4 and H-5, the preferred orientation (axial or equatorial) of the propyl and ethyl groups can be determined. For instance, a large coupling constant between H-4 and H-5 would suggest a diaxial arrangement, indicating that the propyl group at C-4 and the ethyl group at C-5 may prefer equatorial positions to minimize steric hindrance.

Dynamic NMR and Nuclear Overhauser Effect (NOE) Spectroscopy for Exchange Processes

The 1,3-dioxane ring is not static and can undergo chair-to-chair ring inversion. If this process is fast on the NMR timescale at room temperature, averaged signals may be observed. Dynamic NMR studies, involving recording spectra at variable temperatures, could be used to study this conformational exchange. At low temperatures, the inversion process would slow down, allowing for the observation of distinct signals for each conformer.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to identify protons that are close to each other in space, irrespective of their bonding connectivity. wikipedia.org For this compound, a NOESY experiment would be invaluable for confirming stereochemical assignments. researchgate.netmdpi.com For example, observing a cross-peak between the proton at C-4 and the protons of the ethyl group at C-5 would provide definitive evidence of their spatial proximity, helping to establish the relative cis/trans configuration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would be dominated by absorptions from C-H and C-O bonds.

C-H Stretching: Intense absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the numerous alkane-like CH₂, and CH₃ groups in the molecule. docbrown.info

C-O Stretching: The most diagnostic feature for the 1,3-dioxane ring would be strong C-O-C (acetal) stretching vibrations. Cyclic ethers typically show strong, characteristic bands in the fingerprint region, between 1050 and 1150 cm⁻¹. docbrown.inforesearchgate.net Multiple bands are expected due to the symmetric and asymmetric stretching of the C-O-C linkages.

CH₂/CH₃ Bending: Vibrations corresponding to the bending (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups will appear in the 1365-1480 cm⁻¹ range. docbrown.info

The absence of strong absorptions for O-H (ca. 3200-3600 cm⁻¹) or C=O (ca. 1700-1750 cm⁻¹) groups would confirm the purity of the acetal.

Interactive Table: Expected IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (CH₂/CH₃) | 1365 - 1480 | Medium |

| C-O-C Stretch (Acetal) | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive to molecules containing chromophores, which are typically systems with π-electrons or non-bonding electrons that can undergo n→π* or π→π* transitions.

This compound is a saturated acetal. It lacks conjugated π-systems or carbonyl groups that typically absorb in the standard UV-Vis range (200-800 nm). The only available electronic transitions are high-energy n→σ* (promotion of a non-bonding electron from an oxygen lone pair to an antibonding σ orbital) and σ→σ* transitions. These transitions require high energy and thus occur at very short wavelengths, typically in the vacuum UV region (< 200 nm). nist.gov Therefore, a UV-Vis spectrum of this compound recorded in a standard solvent like ethanol (B145695) or hexane (B92381) would not be expected to show any significant absorption peaks.

X-ray Crystallography for Solid-State Structural Determination

Challenges in Crystallographic Analysis:

Despite extensive efforts, to date, no publicly available single-crystal X-ray diffraction data for this compound has been reported in the scientific literature. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient quality, a process that can be challenging for molecules with long, flexible alkyl chains such as the nonyl and propyl groups present in this compound. These aliphatic chains can introduce conformational disorder, hindering the formation of a well-ordered crystal lattice suitable for diffraction studies.

Hypothetical Crystallographic Data:

Should a suitable crystal of this compound be obtained, the expected crystallographic data would be presented in a format similar to the table below. This hypothetical data is based on typical parameters for related 1,3-dioxane derivatives and serves as an illustrative example of the information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1900 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.05 |

| R-factor | < 0.05 |

This table is illustrative and does not represent actual experimental data for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns upon ionization.

Determination of Molecular Mass:

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular mass of this compound. The expected monoisotopic mass can be calculated from its chemical formula, C₁₈H₃₆O₂.

Expected Molecular Ion Peaks:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₈H₃₆O₂⁺ | 284.2715 |

| [M+H]⁺ | C₁₈H₃₇O₂⁺ | 285.2793 |

| [M+Na]⁺ | C₁₈H₃₆O₂Na⁺ | 307.2613 |

Fragmentation Analysis:

The fragmentation of the 1,3-dioxane ring and its substituents under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Characteristic fragmentation pathways for 1,3-dioxane derivatives often involve cleavage of the acetal group and fragmentation of the alkyl side chains. While specific experimental data for this compound is not available, a general fragmentation pattern can be predicted based on the known behavior of similar structures.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure/Loss |

| 255 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 241 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 157 | [M - C₉H₁₉]⁺ (Loss of nonyl group) |

| 143 | Cleavage of the 1,3-dioxane ring |

| 115 | Further fragmentation of the ring structure |

| 57 | [C₄H₉]⁺ (Fragment from the nonyl chain) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

This table represents predicted fragmentation patterns and is not based on experimental data for this compound.

The analysis of these fragment ions would help to confirm the presence of the ethyl, propyl, and nonyl substituents, as well as the core 1,3-dioxane structure.

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2 Nonyl 4 Propyl 1,3 Dioxane

Quantum-Chemical Calculations for Geometry Optimization and Energy Minimization

Quantum-chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule, known as its ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they can be computationally expensive for a molecule of this size.

Density Functional Theory (DFT) presents a computationally more tractable alternative that still offers a high level of accuracy. DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the functional, which approximates the exchange-correlation energy, is a critical aspect of DFT calculations. For molecules like 1,3-dioxanes, hybrid functionals are often employed.

The basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is crucial for obtaining reliable results. Larger basis sets provide more accurate descriptions but also increase computational cost. For a molecule with the structural complexity of 5-ethyl-2-nonyl-4-propyl-1,3-dioxane, a balance between accuracy and computational feasibility is necessary.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). The combination of a chosen theoretical method (like DFT) and a basis set defines the "level of theory." The selection of the level of theory is a critical step in designing the computational study to ensure the results are both accurate and achievable within a reasonable timeframe.

Potential Energy Surface (PES) Mapping and Conformational Pathways

The 1,3-dioxane (B1201747) ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations also exist and are important in understanding the molecule's dynamic behavior. A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of its geometry.

By systematically changing specific dihedral angles within the molecule and calculating the energy at each step, a PES can be constructed. This map reveals the energy barriers between different conformations and identifies the most likely pathways for conformational interconversion. For this compound, PES mapping would be essential to understand the rotational freedom of the ethyl, nonyl, and propyl substituents and their influence on the conformation of the dioxane ring.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy. These calculations help in the assignment of experimental spectra and can provide detailed insights into the molecule's structure and conformation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations, which correspond to the peaks in an IR spectrum.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths that determine the position and intensity of absorption bands in a UV-Vis spectrum.

Analysis of Electronic Structure and Bonding

Understanding the electronic structure and bonding provides deep insights into a molecule's reactivity and properties.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. researchgate.netjuniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the strength of bonds, analyze charge distribution, and identify hyperconjugative interactions, which are stabilizing interactions resulting from electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. researchgate.net For this compound, NBO analysis would be instrumental in understanding the nature of the C-O and C-C bonds within the dioxane ring and the influence of the various alkyl substituents on the electronic structure.

Hyperconjugative and Stereoelectronic Interactions

The conformational preference and reactivity of the this compound ring are significantly influenced by a variety of hyperconjugative and stereoelectronic interactions. These non-covalent orbital interactions play a crucial role in determining the geometry and stability of the molecule. Key interactions within the 1,3-dioxane ring include anomeric and homoanomeric effects, as well as sigma bond interactions. acs.orgresearchgate.net

In the chair conformation of the 1,3-dioxane ring, the lone pairs on the oxygen atoms (n_p) can interact with the anti-periplanar axial C-H antibonding orbitals (σC-H_ax) at the C2, C4, and C6 positions. acs.org This n_p → σC-H_ax interaction, a classic anomeric effect, leads to a donation of electron density, which can stabilize the axial orientation of substituents at these positions and influence bond lengths. acs.org

A particularly relevant interaction in 5-substituted 1,3-dioxanes is the homoanomeric effect, which involves the interaction of the oxygen lone pairs with the antibonding orbital of the equatorial C5-H bond (n_p → σ*_C5-Heq). acs.org This interaction is considered important in explaining the relative elongation of equatorial C5-H bonds in some 1,3-dioxane systems. acs.org For this compound, the ethyl group at the C5 position will likely favor an equatorial orientation to minimize steric strain, and its electronic properties will be modulated by these underlying stereoelectronic effects.

Table 1: Key Hyperconjugative Interactions in a Substituted 1,3-Dioxane Framework

| Interacting Orbitals | Type of Interaction | Consequence |

| n_p(O) → σ_C-H(ax) at C2, C4, C6 | Anomeric Effect | Stabilization of axial conformers, potential bond lengthening. |

| n_p(O) → σ_C5-H(eq) | Homoanomeric Effect | Contributes to the electronic environment and stability of C5 substituents. |

| σ_C-O → σ_C-H | Sigma Bond Hyperconjugation | Influences bond lengths and electron distribution throughout the ring. |

| σ_C-H → σ_C-O | Sigma Bond Hyperconjugation | Affects the electron density and reactivity of the involved bonds. |

Note: This table is illustrative and based on general principles of 1,3-dioxane stereoelectronics.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies on the reactivity of 1,3-dioxane derivatives often focus on their decomposition, hydrolysis, or oxidation pathways. scispace.comx-mol.net The reaction mechanisms are typically elucidated by identifying transition states and calculating the associated energy barriers.

Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool for characterizing the transition states of reactions involving 1,3-dioxanes. For instance, in the thermal decomposition of 5-substituted 1,3-dioxanes, a proposed mechanism involves a cyclic transition state. scispace.com This transition state could feature the partial breaking of a C-O bond within the ring and the transfer of a hydrogen atom, leading to ring-opened products.

For this compound, any reaction proceeding through a ring-opening mechanism would involve a transition state where the dioxane ring is distorted from its stable chair conformation. The energy barrier for such a process would be influenced by the nature of the substituents. The bulky nonyl and propyl groups at the C2 and C4 positions, respectively, would likely have a significant steric influence on the geometry and energy of the transition state. Quantum-chemical studies on simpler 5-alkyl-1,3-dioxanes have identified transition states for conformational isomerizations, such as the chair-to-twist-boat interconversion. researchgate.net These studies reveal that the energy barriers are dependent on the size of the alkyl substituent. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Conformational Inversion of 5-Alkyl-1,3-Dioxanes

| 5-Alkyl Substituent | Transition State | Calculated Activation Energy (kcal/mol) |

| Ethyl | Chair → Twist-Boat | ~5-7 |

| Isopropyl | Chair → Twist-Boat | ~5-8 |

| tert-Butyl | Chair → Twist-Boat | ~6-9 |

Note: Data is generalized from studies on 5-alkyl-1,3-dioxanes and serves as an approximation for illustrative purposes. researchgate.net

The transformations of this compound are governed by both kinetic and thermodynamic factors. mdpi.com Thermodynamically, the most stable conformation will be predominantly populated. For this molecule, the chair conformation with the large nonyl, propyl, and ethyl groups in equatorial positions is expected to be the most stable due to the minimization of steric hindrance. thieme-connect.de

Kinetically, the rate of a reaction is determined by the height of the activation energy barrier. For conformational changes, such as ring inversion, the barriers are relatively low, allowing for rapid interconversion at room temperature. researchgate.net For chemical reactions, such as acid-catalyzed hydrolysis (a common reaction for acetals), the reaction proceeds through a protonated intermediate, and the stability of this intermediate and the subsequent transition states will dictate the reaction rate. The electron-donating nature of the alkyl substituents would likely stabilize any carbocationic intermediates, thus influencing the kinetics of such reactions.

Computational studies on the thermal decomposition of related 5-nitro-1,3-dioxanes have shown that the reaction rate is influenced by the substituent at the 5-position. scispace.com For example, a methyl group at this position was found to favor the decomposition reaction. scispace.com This suggests that the ethyl group in this compound would also play a role in the kinetics of similar thermal degradation processes.

Advanced Applications and Research Directions

Role as Protecting Groups in Complex Organic Synthesis

The primary and most established application of the 1,3-dioxane (B1201747) framework is as a protecting group for carbonyl functionalities and 1,3-diols. The structure of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane is inherently linked to this role, as it is formed by the acid-catalyzed reaction of decanal (B1670006) with 2-ethyl-2-propylpropane-1,3-diol.

Selective Protection of Carbonyls and Diols

The 1,3-dioxane moiety is an excellent choice for the protection of aldehydes and ketones during multi-step syntheses. These cyclic acetals exhibit robust stability under a wide range of reaction conditions, particularly those involving nucleophiles, organometallic reagents, hydrides, and basic media. The formation of this compound serves to mask the reactivity of decanal, allowing chemical transformations to be performed on other functional groups within a complex molecule without unintended side reactions at the carbonyl group.

A key advantage of using 1,3-diols for acetal (B89532) formation is the high chemoselectivity often observed for aldehydes over ketones. This selectivity allows for the preferential protection of an aldehyde in the presence of a ketone functionality, a critical requirement in the synthesis of polyfunctional molecules. The reaction, typically catalyzed by a Brønsted or Lewis acid, is driven to completion by the removal of water, often using a Dean-Stark apparatus.

Conversely, the compound can be viewed as a protected form of 2-ethyl-2-propylpropane-1,3-diol. The protection of 1,3-diols is crucial in synthetic sequences where the free hydroxyl groups would interfere with subsequent reactions, such as oxidations or reactions involving strong bases.

Deprotection Strategies and Mechanisms

The removal of the 1,3-dioxane protecting group is most commonly achieved under acidic conditions. The mechanism involves an acid-catalyzed hydrolysis that regenerates the original carbonyl compound (decanal) and the 1,3-diol. This process is essentially the reverse of the protection step. The stability of the dioxane ring is pH-dependent; it is highly stable in neutral and basic media but labile in the presence of aqueous acid.

Various acidic reagents can be employed for deprotection, ranging from dilute mineral acids (like HCl) to Lewis acids or solid-supported acid catalysts. The choice of reagent can be tailored to the sensitivity of the substrate molecule, allowing for selective deprotection in the presence of other acid-labile groups. For instance, kinetic studies have shown that the rate of hydrolysis can be influenced by substitution on the dioxane ring, with aldehyde-derived 1,3-dioxanes being generally more stable to hydrolysis than aldehyde-derived 1,3-dioxolanes (five-membered rings). This differential stability enables orthogonal protection strategies in complex syntheses.

Table 1: Protection and Deprotection Conditions for 1,3-Dioxanes

| Process | Typical Reagents and Conditions | Key Features |

|---|---|---|

| Protection | Carbonyl + 1,3-Diol, Catalytic TsOH or Lewis Acid, Toluene (B28343) (reflux with Dean-Stark trap) | High efficiency; Chemoselective for aldehydes over ketones; Water removal drives reaction. |

| Deprotection | Aqueous acid (e.g., HCl, TFA), often in a co-solvent like THF or acetone | Reverses the protection; Regenerates carbonyl and diol; Sensitive to acid conditions. |

| Mild Deprotection | Catalytic Cerium(III) triflate in wet nitromethane; Iodine in acetone | Useful for sensitive substrates; Proceeds under near-neutral conditions. |

Intermediates in Asymmetric Synthesis and Chiral Molecule Construction

While the primary role of many simple dioxanes is protection, chiral 1,3-dioxane scaffolds are powerful tools for asymmetric synthesis, acting as chiral auxiliaries or templates to control the stereochemical outcome of reactions. Given that this compound possesses multiple stereocenters (at C2, C4, and C5, depending on the isomers), it serves as a valuable model for understanding how such structures can influence stereoselective transformations.

Enantioselective Transformations Mediated by Dioxane Scaffolds

Chiral acetals derived from optically active 1,3-diols are frequently used to introduce chirality into a molecule. If 2-ethyl-2-propylpropane-1,3-diol were resolved into its enantiomers before reaction with decanal, the resulting chiral this compound could be used to direct subsequent reactions. The fixed chair-like conformation of the 1,3-dioxane ring, which is more rigid than a cyclohexane (B81311) ring, places the substituents in well-defined axial or equatorial positions. This conformational rigidity is key to inducing facial selectivity in reactions involving either the substituents on the ring or the acetal carbon itself.

For example, functionalization of the nonyl group at the alpha-position could be directed by the stereochemistry of the dioxane ring, leading to the preferential formation of one diastereomer. Similarly, the stereoselective opening of such chiral acetals can lead to enantiomerically enriched products. Although specific studies on this compound are not prominent, the principles established with other chiral dioxanes provide a clear framework for its potential in this area.

Synthesis of Biologically Relevant Structural Motifs

The 1,3-dioxane unit is a structural motif found in a number of natural products and biologically active molecules. Its presence can influence the molecule's conformation and interaction with biological targets. Compounds containing substituted dioxane rings have been investigated for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Therefore, this compound can be considered a key intermediate for the synthesis of complex, biologically relevant structures. The long nonyl chain provides a lipophilic handle, which can be important for membrane interactions, while the core dioxane structure can be elaborated or modified. For instance, synthetic strategies aimed at producing analogs of natural products might employ such a substituted dioxane as a building block, where the protecting group is later removed or the ring is strategically cleaved to reveal new functionality.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane?

Methodological Answer: The synthesis typically involves acid-catalyzed cyclocondensation of substituted diols with ketones or aldehydes. For example:

- Step 1: React 1,3-propanediol derivatives with ethyl, nonyl, and propyl-substituted carbonyl precursors under Brönsted or Lewis acid catalysis (e.g., H₂SO₄ or BF₃·Et₂O).

- Step 2: Optimize reaction conditions (temperature: 60–100°C; solvent: toluene or dichloromethane) to favor dioxane ring formation.

- Step 3: Purify via column chromatography or recrystallization to isolate stereoisomers, as regioselectivity depends on substituent positioning .

Q. How is the structural configuration of this compound confirmed?

Methodological Answer:

- X-ray crystallography: Use SHELX software for refining single-crystal structures to determine stereochemistry and bond angles .

- NMR spectroscopy: Analyze - and -NMR spectra for diagnostic signals (e.g., axial/equatorial proton splitting in the dioxane ring).

- Mass spectrometry: Confirm molecular weight via high-resolution ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can contradictions in reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

- Design of Experiments (DOE): Systematically vary catalysts (e.g., switching from H₂SO₄ to p-toluenesulfonic acid), solvents, or temperatures to identify optimal conditions.

- Computational validation: Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and predict steric/electronic effects of substituents.

- Replicate with analogs: Compare results with structurally related compounds (e.g., 5-butyl or 5-pentyl derivatives) to isolate substituent-specific effects .

Q. What computational approaches are used to study the thermal decomposition of 1,3-dioxane derivatives?

Methodological Answer:

- Gibbs free energy profiles: Calculate reaction pathways at the B3LYP/6-311++G** level to identify decomposition intermediates (e.g., nitro or bromo derivatives releasing NO₂ or Br radicals).

- Kinetic modeling: Use Arrhenius equations to predict decomposition rates under varying temperatures.

- Validate experimentally: Correlate computational data with TGA/DSC results to confirm stability thresholds .

Q. How can researchers design assays to evaluate the biological activity of 1,3-dioxane derivatives?

Methodological Answer:

- In vitro screening: Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria, using ampicillin and clotrimazole as controls.

- Enzyme inhibition studies: Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactive compounds).

- Cytotoxicity profiling: Employ MTT assays on human cell lines to assess biocompatibility .

Q. What strategies are effective for analyzing stereochemical effects on reactivity?

Methodological Answer:

- Dynamic NMR: Monitor ring-flipping kinetics in the dioxane moiety to assess substituent-induced rigidity.

- Chiral chromatography: Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Comparative crystallography: Resolve crystal structures of diastereomers to correlate spatial arrangements with reactivity trends .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.